molecular formula C20H26N2O B5851807 N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-carboxamide

N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-carboxamide

Cat. No.: B5851807
M. Wt: 310.4 g/mol
InChI Key: VKYWGPIIZGNHRR-UHFFFAOYSA-N
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Description

N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with four methyl groups and a naphthalene carboxamide moiety, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-carboxamide typically involves the reaction of 2,2,6,6-tetramethylpiperidine with naphthalene-1-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and moderate temperatures ranging from 25°C to 80°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control over reaction parameters and can be scaled up to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like oxone or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the naphthalene moiety is substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Oxone, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium on carbon (Pd/C), 4-dimethylaminopyridine (DMAP)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthalene-1-carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-carboxamide exerts its effects involves interactions with molecular targets and pathways. The piperidine ring and naphthalene moiety contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide
  • 2,2,6,6-tetramethylpiperidine
  • 4-amino-2,2,6,6-tetramethylpiperidine

Uniqueness

N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-carboxamide is unique due to its combination of a piperidine ring with a naphthalene carboxamide moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not fully address.

Properties

IUPAC Name

N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-19(2)12-15(13-20(3,4)22-19)21-18(23)17-11-7-9-14-8-5-6-10-16(14)17/h5-11,15,22H,12-13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYWGPIIZGNHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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